

A Comparative Analysis of 4-Nitrobenzamide and 3-Nitrobenzamide Reactivity

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Compound of Interest

Compound Name: 4-Nitrobenzamide

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This guide provides an objective comparison of the chemical reactivity of **4-Nitrobenzamide** and 3-Nitrobenzamide, two isomeric compounds with significant utility as intermediates in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.^[1] The position of the nitro group on the benzamide scaffold dramatically influences the electronic properties and, consequently, the reactivity of the molecule. This analysis is supported by established chemical principles and outlines experimental protocols for key transformations.

Physicochemical Properties

The fundamental properties of **4-Nitrobenzamide** and 3-Nitrobenzamide are summarized below. Both are solid, crystalline powders at room temperature with limited solubility in water but better solubility in organic solvents.^{[1][2][3]} Their molecular weights are identical, but differences in their crystal lattice structure, owing to the different substitution patterns, result in distinct melting points.

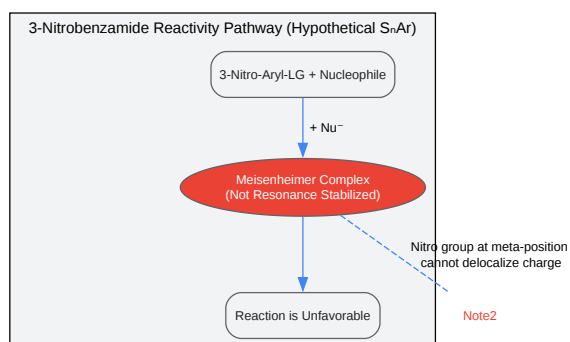
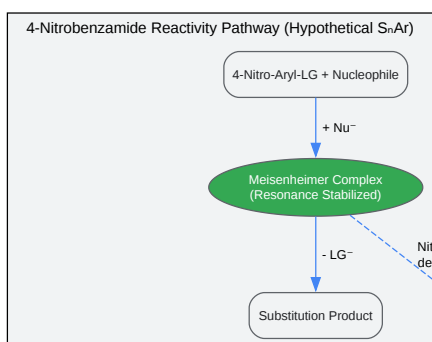
Property	4-Nitrobenzamide	3-Nitrobenzamide
CAS Number	619-80-7[4]	645-09-0[2]
Molecular Formula	C ₇ H ₆ N ₂ O ₃ [4]	C ₇ H ₆ N ₂ O ₃ [2]
Molecular Weight	166.13 g/mol [1]	166.13 g/mol [5]
Appearance	White to light yellow crystalline powder[1]	Yellow crystalline powder[2][5]
Melting Point	199-202 °C[1][6]	140-143 °C[5]
pKa	~15.02 (Predicted)[7]	~14.86 (Predicted)[5]
Water Solubility	Insoluble / <0.1 mg/mL[1][4]	Insoluble / <0.1 mg/mL[2]
Stability	Stable; incompatible with strong oxidizing agents and strong bases[6][7]	Stable; incompatible with strong oxidizing agents[5]

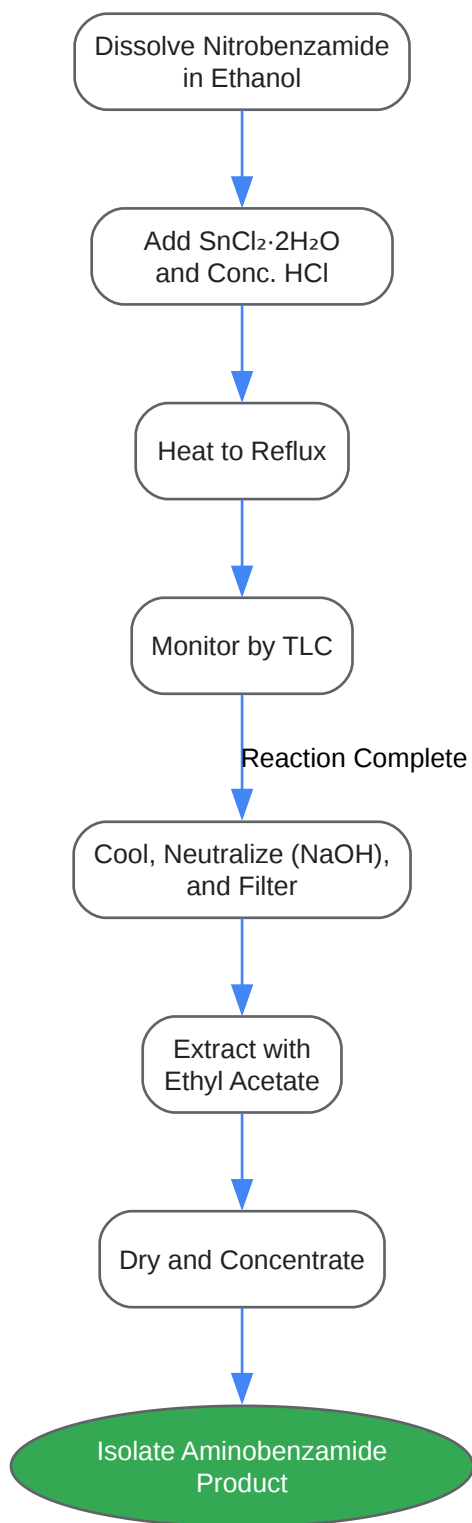
Chemical Structures

The positioning of the electron-withdrawing nitro group relative to the amide group is the key structural differentiator that governs the reactivity of these isomers.

3-Nitrobenzamide

4-Nitrobenzamide





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